N-Cyclohexyl-2-iodoaniline
Description
Structure
3D Structure
Properties
CAS No. |
79642-51-6 |
|---|---|
Molecular Formula |
C12H16IN |
Molecular Weight |
301.17 g/mol |
IUPAC Name |
N-cyclohexyl-2-iodoaniline |
InChI |
InChI=1S/C12H16IN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 |
InChI Key |
GFYUQIVROJKLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2I |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Pathways of N Cyclohexyl 2 Iodoaniline in Carbon Heteroatom and Carbon Carbon Bond Formations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of C-C and C-N bond formation, offering high efficiency and functional group tolerance. acs.orgmdpi.com N-Cyclohexyl-2-iodoaniline, with its reactive C-I bond, is an ideal candidate for these transformations. The general mechanism for these reactions typically involves a catalytic cycle starting with the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (for C-C couplings) or coordination of a nucleophile, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wuxiapptec.comyonedalabs.comdiva-portal.org
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between an organoboron compound and an organic halide. yonedalabs.comlibretexts.org Aryl iodides are the most reactive class of aryl halides in this reaction, readily undergoing oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. libretexts.org
While specific studies focusing exclusively on the Suzuki coupling of this compound are not extensively detailed, the high reactivity of the C-I bond makes it an excellent substrate. Research on the isomeric N-cyclohexyl-4-iodoaniline demonstrates its effective coupling with phenylboronic acid, achieving high yields. vulcanchem.com It is expected that this compound would exhibit similar or enhanced reactivity due to the potential for the adjacent amino group to influence the electronic properties of the reaction center. The reaction is compatible with a wide range of boronic acids and their derivatives (such as pinacol (B44631) esters), including those bearing both electron-donating and electron-withdrawing groups. nih.govresearchgate.net The choice of ligand, base, and solvent system is crucial for optimizing reaction yields and minimizing side reactions like protodeboronation. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table illustrates typical conditions and expected outcomes for the Suzuki-Miyaura coupling of aryl iodides like this compound based on general literature.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80-100 | >85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80-110 | >90 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 | >90 |
The Sonogashira coupling reaction, which forges a bond between a terminal alkyne and an aryl halide, is a fundamental tool for alkynyl functionalization. This compound serves as a key precursor in the synthesis of substituted indoles through a tandem Sonogashira coupling and cyclization sequence. researchgate.netnih.gov
The process typically begins with the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne. nih.gov This step forms an N-cyclohexyl-2-(alkynyl)aniline intermediate. This intermediate then undergoes an intramolecular electrophilic cyclization or hydroamination to construct the indole (B1671886) ring system. mdpi.comnih.gov Studies have shown that the nature of the N-substituent is critical for the subsequent cyclization step, with the reactivity for carbon-nitrogen bond cleavage following the order: cyclohexyl > methyl. nih.gov This indicates that the bulky cyclohexyl group facilitates the desired ring-forming step. A variety of terminal alkynes, including aryl, alkyl, and silyl-substituted acetylenes, can be successfully employed, leading to a diverse range of 2,3-disubstituted indoles. nih.gov
Table 2: Sonogashira Coupling of N-Substituted-2-iodoanilines with Terminal Alkynes Illustrative examples based on reported procedures for the synthesis of indole precursors. nih.gov
| N-Substituent | Alkyne | Catalyst System | Base | Product Yield (%) |
| N,N-Dimethyl | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 98 |
| N-Methyl, N-Phenyl | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 94 |
| N,N-Dibutyl | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 96 |
| N-Cyclohexyl | Aryl/Alkyl Acetylenes | PdCl₂(PPh₃)₂ / CuI | Et₃N | High (Expected) |
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acs.orgwuxiapptec.com In the context of this compound, this reactivity can be harnessed for both intramolecular and intermolecular transformations.
Intramolecularly, this compound is a precursor for the synthesis of carbazole (B46965) derivatives. Following an initial N-arylation, the resulting N-aryl-2-iodoaniline can undergo an intramolecular Buchwald-Hartwig cyclization to form the fused tricyclic carbazole core. nih.gov
More directly, this compound can participate as a substrate in palladium-catalyzed annulation reactions. For instance, it can undergo a migratory cycloannulation with alkenes. nih.gov In these reactions, oxidative addition of the C-I bond to Pd(0) is followed by migratory insertion of the alkene and subsequent C-N bond formation to yield tetrahydroquinoline derivatives. The methodology has been shown to be compatible with various N-alkyl groups, including cyclohexyl, highlighting the utility of this compound in constructing complex azaheterocycles. nih.gov
Table 3: Palladium-Catalyzed Cycloannulation of N-Alkyl-2-iodoanilines with Alkenes nih.gov
| N-Substituent | Alkene Partner | Catalyst | Ligand | Additive | Product | Yield (%) |
| Benzyl | 4-Phenyl-1-butene | Pd(dba)₂ | P(o-tol)₃ | ⁿBu₄NCl | Tetrahydroquinoline | 75 |
| Cyclohexyl | 4-Phenyl-1-butene | Pd(dba)₂ | P(o-tol)₃ | ⁿBu₄NCl | Tetrahydroquinoline | Good (65) |
| Methyl | 4-Phenyl-1-butene | Pd(dba)₂ | P(o-tol)₃ | ⁿBu₄NCl | Tetrahydroquinoline | 71 |
Regiochemical and stereochemical control are paramount in synthesis for ensuring the formation of a single, desired isomer. For a monosubstituted substrate like this compound, regiochemical control primarily concerns the selective reaction at the C-I bond over other potential reactive sites, such as C-H bonds on the aromatic ring. The significantly lower bond dissociation energy of the C-I bond compared to a C-H bond ensures that under standard palladium-catalyzed cross-coupling conditions, oxidative addition occurs preferentially at the carbon-iodine bond, leading to excellent regioselectivity. nih.gov Ligand selection can further enforce this selectivity and prevent unwanted side reactions. organic-chemistry.org
Stereochemical considerations arise when either the coupling partner is chiral or a new stereocenter is formed during the reaction. The this compound substrate itself is achiral. In tandem reactions, such as the cycloannulation to form tetrahydroquinolines, new stereocenters can be created. nih.gov Mechanistic studies in some of these systems have suggested that the stereochemistry of the final product is not always determined by the palladium-catalyzed step. For example, in certain annulations, the chiral center was generated via an aza-Michael addition rather than during the C-N bond formation, as evidenced by the lack of chiral induction when using various chiral phosphine (B1218219) ligands. nih.gov This highlights the complexity of tandem reactions where multiple steps contribute to the final stereochemical outcome.
Copper-Catalyzed Transformations
Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variants, represent a classic and still highly relevant method for C-N and C-O bond formation. dur.ac.ukresearchgate.net These reactions are often complementary to palladium-catalyzed methods and can be more cost-effective.
This compound is a suitable substrate for copper-catalyzed N-arylation reactions. These transformations typically employ a copper(I) salt, such as CuI, often in the presence of a ligand (e.g., 1,10-phenanthroline, amino acids) and a base. dur.ac.uknih.gov The reaction can proceed via an intramolecular or intermolecular pathway.
Intramolecularly, substrates like this compound can undergo cyclization to form fused heterocyclic systems. Intermolecularly, it can be coupled with a variety of nitrogen nucleophiles. Research has demonstrated the efficient copper-catalyzed N-arylation of various amines and even β-amino alcohols with o-iodoanilines under mild conditions, sometimes even at room temperature. nih.gov This suggests that this compound can be effectively coupled with other amines, amides, or N-heterocycles to generate more complex aniline (B41778) derivatives. The use of water as a solvent in some modern protocols also enhances the green credentials of these transformations. beilstein-journals.org
Table 4: Representative Copper-Catalyzed N-Arylation of Amines with Aryl Iodides This table shows typical conditions applicable to the arylation of various amines using an aryl iodide like this compound.
| Amine Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Imidazoles | CuI | Benzotriazole | K₂CO₃ | DMSO | 120 | 85-95 | researchgate.net |
| 2-Imidazolines | CuI | None | K₂CO₃ | DMF | 110 | 70-90 | nih.gov |
| β-Amino alcohols | CuI | None | K₂CO₃ | Dioxane | RT | 60-85 | nih.gov |
| Primary Amines | CuSO₄·5H₂O | None | - | Water | 80 | 75-90 | beilstein-journals.org |
Catalytic Role of Copper in Intramolecular Cyclization Pathways
Copper catalysis is pivotal in facilitating intramolecular cyclization reactions of this compound derivatives, often in concert with palladium. The primary role of copper, typically as a copper(I) salt like CuI, is as a co-catalyst in Sonogashira cross-coupling reactions. This initial step is essential for constructing the necessary precursors for subsequent cyclization. For instance, the coupling of an N-substituted 2-iodoaniline (B362364) with a terminal alkyne to form an N-substituted-2-alkynyl-aniline is a standard method for preparing cyclization substrates. mdpi.comresearchgate.netnih.gov
While the Sonogashira coupling is the most frequent application, copper can also play a more direct role in the C-N bond-forming cyclization step itself, characteristic of Ullmann-type reactions. bohrium.comnih.gov Studies on related 2-iodoaniline systems demonstrate that copper catalysts can mediate the intramolecular N-arylation to produce fused heterocyclic systems such as benzimidazoles. bohrium.comresearchgate.net For example, copper(II)-catalyzed domino processes have been developed for the aerobic cyclization of 2-alkynylanilines. organic-chemistry.org
Electrophilic and Nucleophilic Reactions Involving the Iodoaryl Moiety
The iodoaryl moiety of this compound and its derivatives can participate in reactions where it behaves as either a nucleophilic or an electrophilic partner, depending on the reaction conditions.
As a nucleophile, the electron-rich aniline ring can engage in intramolecular electrophilic cyclization. This is a common strategy for synthesizing quinolines and indoles. acs.org The reaction is typically initiated by an external electrophile (e.g., I₂, ICl, PhSeBr) which activates a tethered alkyne or alkene, making it susceptible to attack by the aniline ring. mdpi.comacs.org For example, N-(2-alkynyl)anilines undergo 6-endo-dig cyclization in the presence of iodine or other electrophiles to yield 3-haloquinolines under mild conditions. mdpi.com The mechanism involves the coordination of the electrophile to the alkyne, followed by intramolecular nucleophilic attack from the aniline ring. acs.org
Conversely, the carbon-iodine bond provides a classic electrophilic site for transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this compound an excellent substrate for reactions like Buchwald-Hartwig amination, Suzuki coupling, and Heck reactions. vulcanchem.comnih.govacs.org In these transformations, the C-I bond undergoes oxidative addition to a low-valent metal center (typically palladium), making the aryl unit available for coupling with a nucleophile. vulcanchem.comatlanchimpharma.com Attempts to achieve nucleophilic aromatic substitution (SNAr) on similar systems without a catalyst typically fail, even with strong bases, highlighting the necessity of the transition metal to enable the electrophilic character of the aryl iodide. atlanchimpharma.com
Fundamental Mechanistic Investigations of Carbon-Iodine Bond Activation
The activation of the carbon-iodine bond in this compound is the linchpin of its utility in cross-coupling chemistry. Understanding the mechanism of this bond cleavage is critical for optimizing reaction conditions and catalyst design.
Exploration of Oxidative Addition Pathways
The universally accepted first step in palladium-catalyzed cross-coupling reactions involving this compound is the oxidative addition of the C-I bond to a low-valent palladium(0) species. ub.eduwikipedia.org This step transforms the Pd(0) complex into an arylpalladium(II) halide intermediate (Ar-Pd(II)-I), which then proceeds through the catalytic cycle. wikipedia.org The general order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-Cl, making iodoanilines highly reactive substrates. ethz.ch
Mechanistic studies and kinetic analyses have shown that the catalytically active species is often a 12-electron monoligated palladium complex, Pd(0)L, rather than a 14-electron bisligated species, Pd(0)L₂. chemrxiv.org The reaction proceeds through the formation of an initial η²-arene complex between the Pd(0)L species and the iodoaniline, followed by the irreversible C-I bond cleavage. chemrxiv.org In some systems, particularly those using precursors like Pd(OAc)₂, it has been proposed that the effective catalysts are actually tricoordinated anionic complexes, such as [Pd(0)L₂(OAc)]⁻, which then undergo oxidative addition. researchgate.net The nature of the N-substituent, such as the electron-donating cyclohexyl group, is expected to influence the electron density of the aromatic ring and thereby modulate the kinetics of the oxidative addition step.
The Influence of Ligand Design on Catalytic Cycles
The choice of ligand coordinated to the metal center is paramount for a successful catalytic cycle. Ligands influence the stability, activity, and selectivity of the catalyst by modulating its steric and electronic properties. nih.gov For C-N cross-coupling reactions involving substrates like this compound, bulky and electron-rich phosphine ligands are often required. nih.govmdpi.com
Ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and biarylphosphines are effective because their steric bulk promotes the formation of the catalytically active monoligated Pd(0) species and facilitates the final reductive elimination step. acs.orgmdpi.com Their strong electron-donating character enhances the rate of oxidative addition. nih.gov For instance, the Josiphos ligand CyPF-t-Bu, which combines severe steric hindrance with strong electron-donating properties, creates a highly reactive and stable catalyst for the amination of aryl halides, allowing for extremely low catalyst loadings even with sterically demanding primary amines like cyclohexylamine. nih.gov Similarly, ylide-functionalized phosphines (YPhos), which are highly donating and structurally flexible, have shown exceptional activity in the amination of aryl chlorides at room temperature, attributed to their ability to stabilize low-coordinate palladium species through agostic interactions while remaining flexible enough to accommodate changes in the metal's coordination sphere throughout the catalytic cycle. acs.org The interplay between ligand bulk and electronic character is thus a key handle for optimizing catalytic reactions involving this compound.
Analysis of Steric and Electronic Effects Conferred by the N-Cyclohexyl Substituent
The N-cyclohexyl group imparts distinct steric and electronic properties to the 2-iodoaniline framework, which significantly influences its reactivity.
Steric Effects: The cyclohexyl group is a bulky aliphatic substituent. vulcanchem.com This steric hindrance can be exploited to control reaction selectivity. In a study on palladium-catalyzed intermolecular amination, substrates with bulky N-alkyl groups, including cyclopentyl and cyclohexyl, completely suppressed the undesired direct C-N cross-coupling pathway, forcing the reaction to proceed via a more challenging C(sp³)-H amination pathway at a different site on the molecule. mit.edu This demonstrates how the steric profile of the N-cyclohexyl group can be used to direct reactivity away from the nitrogen atom.
A notable study by Larock and coworkers on the electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines provided direct evidence of the N-cyclohexyl group's influence on bond lability. During the final dealkylation step to form the neutral indole product, the reactivity of carbon-nitrogen bond cleavage was found to follow the order: cyclohexyl > methyl. nih.gov This suggests that the cyclohexyl group is a more labile substituent than methyl under these specific reaction conditions, a finding that can be attributed to the formation of a more stable cyclohexene (B86901) byproduct via an E2 elimination pathway or a more stable cyclohexyl cation in an Sₙ1-type process.
Applications of N Cyclohexyl 2 Iodoaniline in Complex Organic Synthesis
Synthesis of Advanced Nitrogen-Containing Heterocycles
The inherent reactivity of N-Cyclohexyl-2-iodoaniline makes it a key precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in pharmaceuticals, natural products, and materials science.
Construction of Indole (B1671886) and Indoline (B122111) Scaffolds
The synthesis of indole and indoline frameworks, core structures in many biologically active compounds, can be efficiently achieved using this compound. nih.govarabjchem.org Palladium-catalyzed reactions are central to these transformations. The Larock indole synthesis, a powerful heteroannulation reaction, utilizes an ortho-iodoaniline, such as this compound, and a disubstituted alkyne to construct the indole ring system. wikipedia.org This method is noted for its versatility in producing a variety of substituted indoles. wikipedia.org
Furthermore, this compound can be employed in palladium-catalyzed couplings with terminal alkynes, followed by electrophilic cyclization to yield 3-iodoindoles. nih.gov The reactivity in the cyclization step is influenced by the nature of the N-alkyl group, with the cyclohexyl group demonstrating greater reactivity than a methyl group. nih.gov Samarium(II) iodide has also been utilized to mediate the synthesis of indole derivatives from N-allenyl-2-iodoanilines under mild conditions. rsc.orgrsc.org
| Reaction Type | Reactants | Catalyst/Reagent | Product | Key Features |
| Larock Indole Synthesis | This compound, Disubstituted Alkyne | Palladium Catalyst | Substituted Indoles | Versatile for diverse indole synthesis. wikipedia.org |
| Sonogashira Coupling/Electrophilic Cyclization | This compound, Terminal Alkyne | Pd/Cu Catalyst, I₂ | 3-Iodoindoles | Cyclohexyl group enhances cyclization reactivity. nih.gov |
| Samarium-Mediated Cyclization | N-allenyl-2-iodoaniline derivative | SmI₂ | Indole Derivatives | Proceeds under mild conditions. rsc.orgrsc.org |
Preparation of Quinoxaline and Dihydroquinoxaline Frameworks
Quinoxalines and their partially saturated derivatives, dihydroquinoxalines, are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. arcjournals.orgnih.gov this compound derivatives can serve as precursors for these frameworks. One notable method involves a three-component reaction between an o-phenylenediamine, an isocyanide (such as cyclohexyl isocyanide), and an aromatic aldehyde, catalyzed by iron(III) perchlorate, to afford N-cyclohexyl-3-aryl-quinoxaline-2-amines. sapub.org
Additionally, dihydroquinazolines can be synthesized through a one-pot, three-component reaction involving anilines, nitriles, and other reagents, although direct utilization of this compound in this specific context requires further investigation. acs.org The synthesis of quinoxaline-2-carboxamides, which have shown antimycobacterial activity, has also been reported, with one active compound featuring a cyclohexyl core. nih.gov
| Reaction Type | Reactants | Catalyst | Product | Reference |
| Three-Component Reaction | o-Phenylenediamine, Cyclohexyl isocyanide, Aromatic aldehyde | (FeClO₄)₃ | N-cyclohexyl-3-aryl-quinoxaline-2-amines | sapub.org |
| Carboxamide Synthesis | Quinoxaline-2-carboxylic acid, Cyclohexylamine | - | N-cyclohexyl-quinoxaline-2-carboxamide | nih.gov |
Formation of Benzothiazole and Benzoselenazole Systems
Benzothiazoles and benzoselenazoles are heterocyclic compounds containing sulfur and selenium, respectively, and are known for their diverse biological properties. clockss.org this compound is a key reactant in the synthesis of these systems. For instance, copper-catalyzed double C-S bond formation between N-benzyl-2-iodoanilines and potassium sulfide (B99878) provides an efficient route to benzothiazoles. organic-chemistry.org
In a similar vein, the synthesis of 2-cyclohexylamino-1,3-benzoselenazole has been achieved through a copper-catalyzed one-pot reaction of 2-iodoaniline (B362364) and cyclohexyl isoselenocyanate. clockss.org The use of 2-iodoaniline derivatives is often more effective than their bromo counterparts in these copper-catalyzed cyclizations. jsynthchem.com
| Heterocycle | Reactants | Catalyst | Key Features | Reference |
| Benzothiazole | N-Benzyl-2-iodoaniline, Potassium sulfide | Copper catalyst | Efficient double C-S bond formation. | organic-chemistry.org |
| Benzoselenazole | 2-Iodoaniline, Cyclohexyl isoselenocyanate | Copper catalyst | One-pot synthesis of 2-cyclohexylamino-1,3-benzoselenazole. clockss.org | clockss.org |
Synthesis of Tetrahydroquinoline Architectures
Tetrahydroquinolines are saturated heterocyclic scaffolds present in numerous natural products and pharmaceuticals. This compound and its derivatives are valuable starting materials for constructing these architectures. A palladium-catalyzed migratory cycloannulation of unactivated alkenes with 2-iodoaniline derivatives, including those with an N-cyclohexyl substituent, has been developed for the synthesis of tetrahydroquinolines. nih.govresearchgate.net This methodology demonstrates good functional group tolerance. nih.gov
Another approach involves the palladium-mediated intramolecular ring closure of alkene-tethered aryl sulfonamides derived from o-halogenated anilines. acs.org
| Reaction Type | Reactants | Catalyst | Product | Key Features |
| Migratory Cycloannulation | This compound derivative, Unactivated alkene | Palladium Catalyst | Tetrahydroquinoline | Broad substrate scope and good functional group tolerance. nih.govresearchgate.net |
| Intramolecular Ring Closure | Alkene-tethered aryl sulfonamide (from o-halogenated aniline) | Palladium Catalyst | Tetrahydroquinoline | Established method for tetrahydroquinoline formation. acs.org |
Diverse Polycyclic Azaheterocyclic Systems
The application of this compound extends to the synthesis of more complex, polycyclic azaheterocyclic systems. These intricate structures are often found in biologically active natural products. escholarship.org For example, palladium-catalyzed cascade reactions involving intramolecular Heck coupling can be employed to construct fused ring systems. chim.it While specific examples using this compound in all complex polycyclic systems are not extensively detailed, its role as a key aniline (B41778) derivative in palladium-catalyzed annulations suggests its potential in building a variety of azaheterocycles. nih.govresearchgate.net The development of synthetic routes to heterocyclic nanographenes and other polycyclic heteroaromatic compounds often relies on annulation reactions where precursors like this compound could be valuable. acs.org
Strategic Utilization in Multi-Component Reaction (MCR) Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. This compound and related compounds are strategically employed in various MCR sequences.
For instance, a one-pot, three-component coupling reaction for indole synthesis has been developed, which starts with a Sonogashira cross-coupling of an N-substituted 2-iodoaniline with a terminal alkyne. researchgate.net this compound's isocyanide counterpart, cyclohexyl isocyanide, is a common component in MCRs, such as the Ugi and Passerini reactions, which are used to generate diverse molecular scaffolds. sapub.orgthieme-connect.com
A notable application is the Ugi four-component reaction (Ugi-4CR) involving 2-iodoaniline, an aldehyde, a carboxylic acid, and an isocyanide to produce N-substituted-2-alkyneamides. chim.it These intermediates can then undergo further transformations, such as domino carbopalladation-Buchwald reactions, to construct complex heterocyclic systems. chim.it High-order MCRs, combining five or more components, have also been developed. For example, a sequence involving an Ugi-azide reaction followed by a Pd/Cu-catalyzed heteroannulation has been used to synthesize 1,5-disubstituted tetrazole-indole hybrids, where cyclohexyl isocyanide is one of the reactants. nih.govbeilstein-journals.orgresearchgate.net
| MCR Type | Key Reactants | Intermediate/Product | Key Features | Reference(s) |
| Three-Component Indole Synthesis | N-Substituted 2-iodoaniline, Terminal alkyne, Aryl iodide | Polysubstituted indoles | Microwave-assisted, one-pot synthesis. | researchgate.net |
| Ugi Four-Component Reaction | 2-Iodoaniline, Aldehyde, Phenylpropiolic acid, Isocyanide | N-substituted-2-alkyneamides | Intermediate for further cyclizations. | chim.it |
| High-Order MCR (Ugi-azide/Heteroannulation) | Methanesulfonyl 2-iodoaniline, Aldehyde, Sodium azide, Propargylamine, Cyclohexyl isocyanide | 1,5-Disubstituted tetrazole-indole hybrids | Cascade sequence creating multiple new bonds. | nih.govbeilstein-journals.orgresearchgate.net |
Precursor in the Synthesis of Components for Organic Electronic Materials
This compound serves as a crucial building block in the synthesis of complex heterocyclic compounds, particularly carbazole (B46965) derivatives, which are highly valued in the field of organic electronics. The unique structure of this iodoaniline, featuring a bulky cyclohexyl group on the nitrogen atom and an iodine atom at the ortho position, allows for specific and efficient synthetic transformations.
The primary route to synthesizing carbazoles from N-substituted-2-iodoanilines involves an intramolecular palladium-catalyzed arylation, often referred to as a C-H activation/cyclization reaction. nih.gov In this process, the iodine atom and a hydrogen atom from the N-cyclohexyl ring are eliminated to form a new carbon-carbon bond, resulting in the fused, rigid structure of a tetrahydrocarbazole, which can be subsequently aromatized to the corresponding carbazole.
Carbazole-based materials are integral to organic electronic devices due to their excellent charge transport properties, high thermal stability, and wide energy band gap. metu.edu.tr They are frequently employed as host materials in Organic Light-Emitting Diodes (OLEDs) and as building blocks for conductive polymers. metu.edu.trmdpi.com The substitution on the carbazole nitrogen, in this case, a cyclohexyl group, can significantly influence the final properties of the material, such as its solubility in organic solvents, film-forming capabilities, and the energy levels of the molecule. The steric bulk of the cyclohexyl group can also affect the intermolecular packing in the solid state, which is a critical factor for charge mobility.
An efficient general method for carbazole synthesis involves the reaction of o-iodoanilines with silylaryl triflates, followed by an in-situ palladium-catalyzed cyclization. nih.gov This one-pot procedure provides a direct route to various substituted carbazoles in good to excellent yields. nih.gov While this specific reaction has been demonstrated with simpler anilines, the principles extend to this compound, positioning it as a valuable precursor for tailored organic electronic materials.
Table 1: Synthesis of Carbazole Derivatives from Iodoaniline Precursors
| Precursor Type | Reaction Type | Catalyst/Reagents | Product Class | Application in Organic Electronics | Reference |
|---|---|---|---|---|---|
| o-Iodoanilines | Intramolecular Arylation | Palladium (Pd) catalyst, CsF | Carbazoles | Host materials for OLEDs, charge transport layers | nih.gov |
| N,N-Dialkyl-o-iodoanilines | Sonogashira Coupling / Electrophilic Cyclization | Pd/Cu catalyst, I₂ | 2,3-Disubstituted Indoles | Building blocks for functional materials | nih.gov |
This table illustrates general synthetic routes applicable to iodoaniline derivatives for producing components of organic electronic materials.
Application in Radiolabeling for Advanced Research and Tracer Development
The chemical structure of this compound makes it a compound of interest for radiolabeling, a critical process for creating tracers used in advanced medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov These imaging modalities rely on the detection of radiation emitted by radionuclides incorporated into biologically active molecules.
The presence of an iodine atom on the aromatic ring is a key feature. This allows for two primary radiolabeling strategies:
Direct Radioiodination: The stable iodine-127 atom can be substituted with a radioactive isotope of iodine, such as iodine-123 (for SPECT), iodine-124 (for PET), or iodine-125 (B85253) (for preclinical autoradiography and research). nih.gov This isotopic exchange reaction provides a direct method to radiolabel the molecule, creating a tracer that can be used to study biological pathways, provided the parent molecule has relevant biological activity.
Precursor for Radiofluorination: More commonly in modern PET tracer development, iodoarenes serve as excellent precursors for radiofluorination. acs.orgacs.org The carbon-iodine bond can be activated towards nucleophilic substitution by the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). acs.org Diaryliodonium salts, which can be synthesized from iodoarenes, are particularly effective precursors for this transformation. core.ac.uk The resulting ¹⁸F-labeled compound can then be used as a PET tracer. Fluorine-18 is often preferred for PET due to its convenient half-life (approx. 110 minutes) and low positron energy, which allows for high-resolution imaging. google.com
The development of novel PET and SPECT tracers is essential for the early diagnosis and study of various diseases, including neurodegenerative disorders and cancer. core.ac.ukgoogle.com While this compound itself may not be the final imaging agent, its role as a modifiable precursor is vital for the synthesis and accelerated discovery of new and effective radiotracers. illinois.edunih.gov
Table 2: Relevant Radionuclides for Tracer Development from Iodoaniline Precursors
| Radionuclide | Isotope | Half-Life | Imaging Modality | Application Notes | Reference |
|---|---|---|---|---|---|
| Fluorine-18 | ¹⁸F | ~110 minutes | PET | Widely used in clinical PET; can replace iodine in precursors. | google.com |
| Carbon-11 | ¹¹C | ~20 minutes | PET | Used for labeling with short biological timescales. | nih.gov |
| Iodine-123 | ¹²³I | ~13.3 hours | SPECT | Suitable for short-term imaging studies. | nih.gov |
| Iodine-124 | ¹²⁴I | ~4.2 days | PET | Longer half-life allows for extended imaging studies. | nih.gov |
| Iodine-125 | ¹²⁵I | ~60 days | Research/Autoradiography | Long half-life limits clinical imaging but useful in preclinical research. | nih.gov |
This table summarizes key properties of radionuclides that can be incorporated into molecules using precursors like this compound.
Spectroscopic Characterization and Structural Elucidation of N Cyclohexyl 2 Iodoaniline and Its Derivatives
Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For N-Cyclohexyl-2-iodoaniline, both ¹H and ¹³C NMR would provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the iodoaniline ring and the aliphatic protons of the cyclohexyl group.
Aromatic Region (δ 6.5-7.8 ppm): The four protons on the benzene ring would likely appear in this region. Due to the substitution pattern, they would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with neighboring protons. The proton ortho to the iodine atom is expected to be the most deshielded.
Amine Proton (N-H): A broad singlet is anticipated for the amine proton, with its chemical shift being concentration and solvent-dependent.
Cyclohexyl Protons (δ 1.0-3.5 ppm): The eleven protons of the cyclohexyl group would appear in the aliphatic region. The methine proton attached to the nitrogen (N-CH) would be the most deshielded of this group. The remaining ten protons on the cyclohexyl ring would likely appear as a series of complex multiplets in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule.
Aromatic Carbons (δ 85-150 ppm): Six distinct signals are expected for the carbon atoms of the benzene ring. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift significantly influenced by the halogen, typically appearing at a lower field (around 85-95 ppm). The carbon atom attached to the nitrogen (C-N) would also be readily identifiable.
Cyclohexyl Carbons (δ 25-60 ppm): The cyclohexyl group would show four signals if the ring is conformationally mobile, or up to six signals if the ring inversion is slow on the NMR timescale. The carbon atom directly attached to the nitrogen (N-C) would be the most deshielded in this group.
A summary of the expected ¹H and ¹³C NMR chemical shifts is presented in the table below.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH | 6.5 - 7.8 | 115 - 140 |
| C-I | - | ~85 - 95 |
| C-N (Aromatic) | - | 145 - 150 |
| N-H | Variable (broad singlet) | - |
| N-CH (Cyclohexyl) | ~3.0 - 3.5 | ~50 - 60 |
| Cyclohexyl CH₂ | ~1.0 - 2.0 | ~25 - 35 |
Molecular Mass Confirmation using High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆IN), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.
The expected monoisotopic mass of this compound can be calculated from the masses of its constituent isotopes (¹²C, ¹H, ¹²⁷I, and ¹⁴N). The calculated exact mass would be approximately 301.0328 g/mol . An experimental HRMS measurement would be expected to be within a very narrow tolerance (typically < 5 ppm) of this calculated value, thus confirming the elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆IN |
| Calculated Monoisotopic Mass | 301.0328 g/mol |
Functional Group Identification through Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, C-N bond, aromatic C-H bonds, and aliphatic C-H bonds.
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H).
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.
Aliphatic C-H Stretch: Strong absorption bands in the region of 2850-2950 cm⁻¹ would be present due to the C-H stretching vibrations of the cyclohexyl group.
C=C Aromatic Stretch: Peaks in the 1580-1620 cm⁻¹ and 1450-1500 cm⁻¹ regions are indicative of the carbon-carbon double bond stretching within the aromatic ring.
C-N Stretch: The stretching vibration of the aromatic C-N bond would likely appear in the 1250-1350 cm⁻¹ region.
C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹, which may be outside the range of standard mid-IR spectrometers.
The following table summarizes the expected characteristic IR absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3350 - 3450 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850 - 2950 |
| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 |
| C-N Stretch (aromatic amine) | 1250 - 1350 |
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Bond Lengths and Angles | Precise measurements of all covalent bonds and angles. |
| Torsion Angles | Information about the conformation of the molecule. |
| Intermolecular Interactions | Details on hydrogen bonding and other non-covalent interactions. |
Computational and Theoretical Chemistry Studies on N Cyclohexyl 2 Iodoaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals, and the nature of the chemical bonds within N-Cyclohexyl-2-iodoaniline.
Detailed research findings from DFT studies on analogous aromatic amines provide a framework for understanding the electronic characteristics of this compound. For instance, a study on m-iodoaniline using the CAM-B3LYP/LanL2DZ method provides valuable data on frontier molecular orbitals. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. chemrxiv.org
For m-iodoaniline, the HOMO is primarily localized on the aniline (B41778) ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO, in contrast, is distributed across the aromatic system and the iodine atom, suggesting these areas are susceptible to nucleophilic attack. The presence of the electron-donating amino group and the electron-withdrawing, yet polarizable, iodine atom creates a nuanced electronic environment. uou.ac.in The cyclohexyl group, being an alkyl substituent, is generally considered to be weakly electron-donating through an inductive effect.
The table below presents theoretical electronic properties for m-iodoaniline, which can serve as an approximate model for the electronic environment of the iodoaniline fragment in this compound. chemrxiv.org
| Property | Value (for m-iodoaniline) | Unit |
| HOMO Energy | -8.76 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Gap | 6.87 | eV |
| Ionization Potential | 8.76 | eV |
| Electron Affinity | 1.89 | eV |
Data derived from DFT calculations on m-iodoaniline. chemrxiv.org
DFT calculations are also instrumental in exploring the energetics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of potential transformations, such as C-I bond activation or C-N bond formation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering a dynamic picture of its conformational landscape and intermolecular interactions. nih.govnih.gov For a flexible molecule like this compound, which contains several rotatable bonds, MD simulations are particularly valuable. preprints.orgchemmethod.comresearchgate.net
The chair conformation is the most stable for an unsubstituted cyclohexane (B81311) ring. For this compound, the orientation of the N-phenyl-2-iodo group (axial vs. equatorial) on the cyclohexyl ring will significantly impact the molecule's steric profile. The equatorial position is generally favored for bulky substituents to minimize steric strain.
MD simulations can also model the interactions of this compound with solvent molecules or other reactants in a condensed phase. This provides insights into solvation effects and how intermolecular forces, such as van der Waals interactions and potential hydrogen bonding (with the N-H group), influence the molecule's behavior and reactivity in a realistic chemical environment.
The table below outlines the key conformational degrees of freedom in this compound that can be analyzed using MD simulations.
| Degree of Freedom | Description | Expected Low-Energy Conformations |
| C-N Bond Rotation | Torsion angle between the aniline ring and the cyclohexyl group. | Staggered conformations to minimize steric clash. |
| Cyclohexyl Ring Pucker | Interconversion between different ring conformations. | Predominantly chair conformation. |
| N-C(cyclohexyl) Bond Orientation | Axial vs. Equatorial position of the aryl group on the chair conformer. | Equatorial orientation is expected to be more stable. |
Deriving Mechanistic Insights from Quantum Chemical Modeling
Quantum chemical modeling, particularly using DFT, is a cornerstone for elucidating reaction mechanisms at the molecular level. For this compound, several reaction pathways can be envisioned, including those involving the cleavage of the C-I bond, the N-H bond, or the C-N bond.
For example, in transition-metal-catalyzed cross-coupling reactions, a common application for iodoanilines, the reaction mechanism often involves oxidative addition of the C-I bond to a metal center. rsc.org Quantum chemical calculations can model this process by:
Locating the transition state structure: This provides the geometry of the highest energy point along the reaction coordinate.
Calculating the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.
Characterizing intermediates: Identifying the structures and stabilities of any intermediate species formed during the reaction.
By comparing the activation energies for different proposed pathways, the most likely reaction mechanism can be determined. For instance, one could computationally investigate whether a reaction proceeds via a radical pathway, a concerted mechanism, or a stepwise process involving ionic intermediates. These computational studies provide a detailed, step-by-step picture of the bond-making and bond-breaking events that constitute a chemical transformation.
Quantitative Analysis of Steric and Electronic Parameters
To systematically understand and predict the reactivity of this compound in different chemical contexts, it is useful to quantify its steric and electronic properties using established parameters.
Electronic Parameters: The electronic influence of the N-cyclohexylamino group can be estimated using Hammett-type parameters. wikipedia.orgscispace.com The Hammett equation (log(k/k₀) = σρ) relates reaction rates and equilibrium constants for substituted aromatic compounds. The substituent constant (σ) quantifies the electronic effect of a substituent. While a specific Hammett constant for the N-cyclohexylamino group is not commonly tabulated, it is expected to be an electron-donating group due to the inductive effect and nitrogen's ability to donate its lone pair into the aromatic ring. Its electronic character would be comparable to other secondary amino groups.
Steric Parameters: The steric bulk of the N-cyclohexylamino substituent is a critical factor in many reactions. This can be quantified using parameters like the Charton steric parameter (ν) or the more sophisticated Sterimol parameters (L, B1, B5). researchgate.netresearchgate.netrsc.orgacs.orgu-tokyo.ac.jp These parameters are derived from the geometry of the substituent.
Charton's ν: Based on the van der Waals radius of the substituent.
Sterimol L: Measures the length of the substituent along the axis of the bond connecting it to the parent molecule.
Sterimol B1 and B5: Measure the width of the substituent in two perpendicular directions.
These parameters would be calculated from the computationally optimized 3D structure of the N-cyclohexylamino group. The large and conformationally flexible nature of the cyclohexyl group would result in significant steric parameters, suggesting that it can exert considerable steric hindrance at the ortho position of the aniline ring, potentially influencing regioselectivity in reactions.
The table below summarizes the types of parameters used to quantify the properties of the N-cyclohexylamino substituent.
| Parameter Type | Specific Parameter | Property Measured | Expected Influence of N-Cyclohexylamino Group |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability | Electron-donating |
| Steric | Charton Parameter (ν) | Steric size | Large |
| Steric | Sterimol Parameters (L, B1, B5) | Multi-dimensional size and shape | Significant length and width, indicating substantial bulk |
Through the integrated application of these computational methodologies, a comprehensive, multi-faceted understanding of this compound emerges, paving the way for its rational use in the design of new chemical reactions and functional molecules.
Comparative Studies with Analogues and Derivatives of N Cyclohexyl 2 Iodoaniline
Structure-Reactivity Relationships in N-Alkyl/Aryl-2-iodoanilines (e.g., N-Boc, N-Tosyl)
The nature of the substituent on the nitrogen atom of the 2-iodoaniline (B362364) core plays a pivotal role in modulating its reactivity, particularly in metal-catalyzed cross-coupling and cyclization reactions. The electronic properties of these N-protecting or N-substituent groups directly influence the nucleophilicity of the nitrogen and the susceptibility of the C-I bond to oxidative addition.
Detailed research findings indicate that electron-withdrawing groups, such as tosyl (Ts) and tert-butoxycarbonyl (Boc), significantly impact reaction pathways. In the synthesis of indoles via palladium-catalyzed reactions, N-tosyl-2-iodoaniline is often found to be more effective and robust than N-Boc-2-iodoaniline. acs.org For instance, in one study, N-Tosyl-2-iodo-4-methylaniline reacted smoothly with various alkynes to produce indole (B1671886) derivatives in excellent yields across multiple solvents. acs.org In contrast, the corresponding reaction with N-Boc-2-iodoaniline was highly solvent-dependent, affording the desired indole product only in dimethyl sulfoxide (B87167) (DMSO), while yielding Sonogashira coupling products in other solvents. acs.org This difference highlights the tosyl group's ability to facilitate the desired cyclization pathway more effectively.
The reactivity of unprotected 2-iodoaniline or those with simple alkyl groups also differs. Unprotected 2-iodoaniline, when subjected to conditions optimized for N-Boc derivatives, may yield a Sonogashira coupling product instead of the cyclized indole. acs.org However, N-alkylated derivatives, including N-cyclohexyl-2-iodoaniline, have proven to be compatible substrates in various transformations, such as palladium-catalyzed migratory cycloannulation reactions to form tetrahydroquinolines. nih.gov The compatibility extends to other aliphatic groups like methyl, hexyl, and even the bulky tert-butyl group, underscoring the general applicability for N-alkyl substituents. nih.gov Palladium-catalyzed coupling of 2-iodoaniline and its N-methyl, -acetyl, and -tosyl derivatives with internal alkynes has been shown to provide 2,3-disubstituted indoles in good to excellent yields, demonstrating the versatility of these substrates. researchgate.net
| N-Substituent | Reactivity in Indole Synthesis | Typical Outcome | Citation(s) |
| Tosyl (Ts) | High | Effective cyclization to form indoles in various solvents. | acs.org, nih.gov |
| Boc | Moderate / Solvent-Dependent | Cyclization in specific solvents (e.g., DMSO); Sonogashira coupling in others. | acs.org |
| Alkyl (e.g., Cyclohexyl) | Good | Compatible in various Pd-catalyzed cyclizations. | nih.gov |
| Unprotected (-H) | Low for Cyclization | Tends to form coupling products rather than cyclizing under certain conditions. | acs.org |
Comparative Analysis of Halogen Substituent Effects (e.g., Bromo, Chloro, Fluoro Analogues)
The identity of the halogen atom at the ortho-position of the aniline (B41778) ring is a primary determinant of reactivity in cross-coupling reactions, which are fundamental to the utility of these compounds. The reactivity trend is governed by a balance of two key factors: the inductive effect of the halogen and the carbon-halogen (C-X) bond dissociation energy.
All halogens exert an electron-withdrawing inductive effect, which deactivates the aromatic ring toward electrophilic substitution. uobabylon.edu.iqunizin.org Simultaneously, they have an electron-donating resonance effect due to their lone pairs, which directs incoming electrophiles to the ortho and para positions. unizin.orghrpatelpharmacy.co.in This dual nature makes halo-substituents deactivating yet ortho-para directing. uobabylon.edu.iq
In the context of palladium-catalyzed cross-coupling reactions, which are common for this compound, the C-X bond strength is the most critical factor. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition to a Pd(0) complex, the rate-limiting step in many cross-coupling cycles, is inverse to the bond strength. This makes iodoarenes the most reactive substrates, followed by bromoarenes, chloroarenes, and the generally unreactive fluoroarenes. This high reactivity is why iodoanilines are widely used, despite their higher cost.
Studies on heteroannulation reactions have shown that while iodoanilines are highly effective, the use of the more abundant and less expensive bromoanilines often requires more demanding reaction conditions or specialized ligand systems to achieve comparable results. nih.gov In some nucleophilic aromatic substitution reactions, a chloro substituent has been observed to be the least reactive among fluorine, chlorine, and bromine analogues. researchgate.net
| Halogen (X) | Inductive Effect | Resonance Effect | C-X Bond Energy (kJ/mol) | Relative Reactivity in Pd Cross-Coupling | Citation(s) |
| Fluoro (F) | Strongest | Weakest | ~544 | Lowest | uobabylon.edu.iq, researchgate.net |
| Chloro (Cl) | Strong | Weak | ~406 | Low | uobabylon.edu.iq, researchgate.net |
| Bromo (Br) | Strong | Weak | ~347 | Medium | uobabylon.edu.iq, researchgate.net |
| Iodo (I) | Weakest | Strongest | ~280 | Highest | researchgate.net, nih.gov |
Steric and Electronic Influence of the Cyclohexyl Group on Reaction Outcomes
The cyclohexyl group attached to the nitrogen of 2-iodoaniline exerts significant steric and electronic effects that influence reaction pathways and the stability of intermediates.
Steric Influence: The cyclohexyl group is notably bulky, imposing considerable steric hindrance around the nitrogen atom. vulcanchem.com This bulk can be advantageous or disadvantageous depending on the reaction. For instance, it can enhance the steric stabilization of transition states during ring closure reactions. vulcanchem.com The rigidity and size of the cyclohexyl moiety are of particular interest to researchers studying steric effects in organic chemistry. solubilityofthings.com In some catalytic systems, excessive steric bulk near the reactive site can be detrimental or inhibitory. nih.gov However, in palladium-catalyzed reactions for synthesizing tetrahydroquinolines, the N-cyclohexyl group was well-tolerated and did not impede the reaction, unlike substituents placed in the ortho-position of the aniline ring, which can lower yields due to steric hindrance. nih.govresearchgate.net
| Feature of Cyclohexyl Group | Type of Effect | Consequence on Reactivity | Citation(s) |
| Bulkiness | Steric | Can provide steric stabilization to transition states. May hinder reactions sensitive to bulk. | vulcanchem.com, solubilityofthings.com, nih.gov |
| Rigidity | Steric | Imparts a defined conformation, influencing catalyst-substrate interactions. | solubilityofthings.com |
| Alkyl Nature | Electronic | Weakly electron-donating (inductive effect), increasing nitrogen nucleophilicity. | vulcanchem.com, researchgate.net |
| Non-polar Character | Physicochemical | Increases solubility in non-polar organic solvents. | solubilityofthings.com |
Future Perspectives and Emerging Research Avenues
Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity
The transformation of N-Cyclohexyl-2-iodoaniline, primarily into tetrahydrocarbazole frameworks through intramolecular C-N coupling, has traditionally relied on palladium and copper catalysts. nih.govacs.org The future of this field lies in the development of more sophisticated and efficient catalytic systems.
Palladium Catalysis: While palladium is a stalwart in C-N cross-coupling, research continues to evolve. The development of new phosphine (B1218219) ligands, such as dialkylbiarylphosphines, has been shown to improve catalyst stability and activity, even enabling challenging reactions with aqueous ammonia (B1221849) and hydroxide (B78521) bases. beehiiv.comunimi.it The use of well-defined palladium precatalysts simplifies reaction setups and can lead to lower catalyst loadings and milder reaction conditions. acs.org For the cyclization of substrates like this compound, future catalysts will likely feature ligands designed for high turnover numbers and enhanced stability, minimizing catalyst decomposition pathways like P-C bond cleavage that can inhibit reactivity. acs.org
Base Metal Catalysis: A significant trend is the move away from expensive and scarce precious metals like palladium towards more sustainable and cost-effective base metals. mpg.de
Nickel-based catalysts , activated by light in conjunction with carbon nitride semiconductors, are emerging for C-N cross-coupling reactions. mpg.de This photochemical approach avoids the need for complex ligands and harsh reaction conditions often associated with nickel catalysis.
Copper-catalyzed Ullmann-type reactions are a classic method for C-N bond formation and are undergoing a renaissance. nih.gov Modern systems utilize ligands like amino acids or diamines to make the reaction truly catalytic, operating at lower temperatures and with greater functional group tolerance. scispace.comresearchgate.net For a substrate like this compound, these improved copper systems offer a greener alternative for intramolecular cyclization.
Novel Catalytic Concepts:
Photoredox catalysis is a rapidly expanding field that uses light to drive chemical reactions. rsc.orgchemrxiv.org This approach can enable C-N cross-coupling under exceptionally mild, room-temperature conditions without the need for additional ligands, representing a significant leap in sustainability. rsc.orgchemrxiv.org
Rare-earth catalysts , such as those based on holmium, have recently been developed for the synthesis of complex hydrocarbazole structures via Diels-Alder reactions. eurekalert.org While this is a different synthetic route, the development of lanthanide-based catalysts for C-N bond formation could open new avenues for reactivity.
Magnetically recoverable nanocatalysts , where palladium nanoparticles are supported on materials like biochar, offer a practical solution for catalyst recovery and reuse, drastically improving the sustainability of the process. organic-chemistry.org
Discovery of Novel Reaction Pathways and Methodologies
Beyond the conventional intramolecular Buchwald-Hartwig or Ullmann reactions, new synthetic strategies are being explored that could be applied to this compound to generate carbazole-type structures.
A primary pathway for this compound is intramolecular C-N bond formation to yield N-cyclohexyl-9,10-dihydrophenanthridine, which is a structural isomer of tetrahydrocarbazole. However, the most anticipated reaction is the palladium- or copper-catalyzed intramolecular cyclization to form 1,2,3,4-tetrahydro-N-cyclohexylcarbazole. This can subsequently be dehydrogenated to the fully aromatic N-cyclohexylcarbazole.
Emerging methodologies focus on creating the carbazole (B46965) skeleton through different bond disconnections and activation strategies:
Direct C-H Activation/Amination: Instead of relying on a pre-installed halogen like the iodo group in this compound, future methods aim to form the C-N bond by directly activating a C-H bond on the aromatic ring. Rhodium-catalyzed reactions using nitrene precursors derived from sulfilimines, which are safer than azides, can achieve intramolecular C-H amination under mild conditions. nih.gov Similarly, palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds is another powerful strategy for synthesizing fused N-heterocycles. mdpi.com
Annulation Strategies: Multi-component reactions are being developed to construct the carbazole nucleus in a single step from simpler starting materials. For instance, a metal-free, three-component annulation of indoles, ketones, and nitroolefins has been reported to efficiently produce diverse carbazoles. researchgate.net
Photochemical Cyclizations: Visible light photocatalysis can induce 6π-electrocyclization of N-aryl enamines, offering a metal-free pathway to tetrahydrocarbazoles. rsc.org This approach could be adapted for precursors derived from this compound.
Implementation in Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a major trend in modern organic synthesis, offering significant advantages in safety, efficiency, and scalability. nih.govresearchgate.net These benefits are particularly relevant for the synthesis of heterocyclic libraries based on the this compound scaffold.
Flow chemistry enables precise control over reaction parameters such as temperature and mixing, which is crucial for optimizing yield and minimizing side reactions in metal-catalyzed couplings. rsc.org The miniaturized nature of microreactors allows for excellent heat transfer and the safe handling of hazardous reagents or intermediates. nih.govresearchgate.net
Key applications for this compound derivatives include:
Automated Library Synthesis: Integrating flow reactors with automated platforms allows for the rapid synthesis of a large number of derivatives for screening purposes, such as in drug discovery or materials science. By systematically varying reaction partners or conditions, libraries of carbazole derivatives can be generated efficiently. rsc.org
Enhanced Safety and Scalability: Reactions that are difficult or hazardous to scale up in batch, such as those involving high temperatures or unstable intermediates, can often be managed safely in continuous flow. rsc.orgnih.gov This facilitates a smoother transition from laboratory-scale research to industrial production.
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
| Heat Transfer | Poor, localized hot spots | Excellent, high surface-to-volume ratio | Better temperature control, fewer side products. nih.gov |
| Safety | Handling large volumes of hazardous material | Small reaction volumes at any given time | Reduced risk, safer handling of unstable intermediates. nih.gov |
| Scalability | Challenging, requires re-optimization | Straightforward, run for longer time | Faster transition to production scale. rsc.org |
| Process Control | Limited, slow response | Precise control over time, temp, stoichiometry | Higher consistency and reproducibility. rsc.org |
Development of Sustainable and Biocatalytic Approaches for Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, this involves replacing hazardous reagents, using renewable resources, and employing catalytic methods that minimize waste. mdpi.com
Sustainable Chemical Synthesis:
Photocatalysis: As mentioned, using visible light and earth-abundant metal catalysts or organic dyes offers a green alternative to traditional heating and precious metal catalysts. mpg.dersc.org
Water as a Solvent: Developing catalytic systems that are stable and active in water is a key goal. Recent advances have shown that palladium-catalyzed amination can be performed in the presence of high concentrations of water, using specialized ligands to prevent catalyst deactivation. beehiiv.comunimi.it
Metal-Free Couplings: Eliminating transition metals entirely is a major frontier. preprints.org Approaches using base-mediated or photocatalytic conditions are being developed to forge C-C and C-N bonds without any metal catalyst, which simplifies purification and reduces environmental impact. preprints.org
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes to perform complex chemical transformations represents the pinnacle of green chemistry.
Engineered Enzymes: Directed evolution is being used to create "new-to-nature" enzymes for reactions not found in the biological world. For example, engineered cytochrome P450 enzymes can now catalyze the direct amination of C-H bonds. nsf.gov While currently focused on C(sp3)-H bonds, future evolution could target the C(sp2)-H bonds of an aromatic ring.
Chemoenzymatic Cascades: A powerful strategy combines the strengths of biocatalysis and chemical catalysis in a one-pot process. nih.gov For instance, a chiral amine could be produced via an enantioselective biocatalytic reaction and then directly coupled with an aryl halide using a palladium catalyst in the same vessel. nih.gov Recently, a chemo-enzymatic system using several enzymes has been designed for the synthesis of carbazole derivatives, demonstrating the potential to construct complex scaffolds from simple building blocks like indoles. mdpi.com An artificial dehalogenase has also been engineered to perform the photobiocatalytic cross-coupling of aryl halides, merging photocatalysis with biocatalysis. acs.org
Advanced Spectroscopic and In-Situ Mechanistic Characterization Techniques
A deeper understanding of reaction mechanisms is critical for optimizing existing methods and designing new, more efficient catalysts. The study of the intramolecular cyclization of this compound and related C-N coupling reactions is benefiting from advanced analytical techniques that allow for real-time monitoring of catalytic processes.
In-Situ Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to observe the catalytic cycle as it happens. mdpi.comacs.org By monitoring the concentration of reactants, intermediates, and products in real-time, researchers can identify catalyst resting states, turnover-limiting steps, and decomposition pathways. acs.orgmdpi.comnih.gov For example, in-situ ATR-FTIR can identify the formation of key imine species during reductive amination reactions on palladium catalysts. mdpi.com
Kinetic Studies: Detailed kinetic analysis helps to elucidate the roles of the catalyst, substrate, and reagents in the reaction rate. Such studies have been crucial in re-evaluating the mechanisms of both palladium-catalyzed aminations and copper-catalyzed Ullmann reactions. acs.orgnih.govproquest.com For instance, kinetic data has shown that for some palladium-BINAP systems, the rate of reaction is independent of the amine concentration and is limited by the oxidative addition step. acs.orgnih.gov
Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to complement experimental studies. DFT can provide insights into the structures and energies of proposed intermediates and transition states, helping to distinguish between different possible mechanistic pathways, such as oxidative addition/reductive elimination versus sigma-bond metathesis in copper-catalyzed reactions. researchgate.net
These advanced characterization methods provide a molecular-level picture of the catalytic process, enabling the rational design of next-generation catalysts and conditions for the efficient synthesis of carbazoles and other heterocycles from precursors like this compound.
Q & A
Q. What are the common synthetic routes for preparing N-Cyclohexyl-2-iodoaniline, and what key reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. A widely reported method involves reacting 2-iodoaniline with cyclohexylamine derivatives under basic conditions. For example, copper(I) iodide or palladium catalysts (e.g., Pd(OAc)₂) can facilitate coupling reactions in solvents like DMF or toluene at 80–120°C . Key factors affecting yield include:
- Catalyst selection : Palladium catalysts often provide higher regioselectivity compared to copper-based systems.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side-product formation.
- Temperature control : Elevated temperatures (>100°C) improve reaction efficiency but risk decomposition of the iodine substituent. Yields typically range from 60% to 85%, depending on optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- ¹H/¹³C NMR : The NH proton (δ ~3.5–4.5 ppm) and cyclohexyl protons (δ ~1.2–2.0 ppm) are diagnostic. The aromatic region (δ ~6.8–7.5 ppm) confirms the 2-iodoaniline moiety.
- IR spectroscopy : N-H stretching (3250–3350 cm⁻¹) and C-I vibrations (500–600 cm⁻¹) are critical markers.
- Mass spectrometry : The molecular ion peak ([M+H]⁺) at m/z 318 (C₁₂H₁₆IN) confirms the molecular formula. X-ray crystallography (e.g., CCDC data) provides definitive structural confirmation, as demonstrated in related iodinated aniline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields of this compound when using different palladium-based catalysts?
Discrepancies in yield often arise from variations in catalyst-ligand systems and reaction conditions. For instance:
- Ligand effects : Bulky ligands (e.g., P(t-Bu)₃) improve steric control but may reduce catalyst turnover.
- Oxidative vs. reductive conditions : Pd⁰/PdII cycles (e.g., with NaOtBu) can minimize side reactions like deiodination. Systematic optimization using design of experiments (DoE) or high-throughput screening is recommended. Cross-referencing with literature protocols (e.g., Rout et al.’s green chemistry approach) ensures reproducibility .
Q. What strategies optimize the regioselective introduction of iodine in the synthesis of this compound to minimize byproducts?
- Directed ortho-iodination : Use directing groups (e.g., -NHCOCy) to position iodine at the 2-site of the aniline ring.
- Protecting groups : Temporary protection of the amine (e.g., as a tert-butyl carbamate) prevents unwanted side reactions during iodination.
- Metal-mediated iodination : CuI/I₂ systems in acetic acid selectively introduce iodine at the ortho position, as shown in analogous benzothiazole syntheses .
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations can model transition states and activation energies for key steps (e.g., oxidative addition of Pd to C-I bonds). Parameters like bond dissociation energy (BDE) of the C-I bond (~50 kcal/mol) and frontier molecular orbital (FMO) analysis guide catalyst selection. This approach aligns with studies on similar iodophenyl derivatives .
Methodological Guidance
Q. What experimental controls are critical when analyzing the stability of this compound under varying storage conditions?
- Light sensitivity : Store in amber vials under inert atmosphere (N₂/Ar) to prevent photodecomposition.
- Thermal stability : Conduct accelerated aging studies (e.g., 40°C for 30 days) with periodic HPLC purity checks.
- Humidity control : Use desiccants to avoid hydrolysis of the C-I bond, which can generate cyclohexylamine byproducts .
Q. How should researchers address discrepancies in NMR data for this compound across different solvent systems?
- Solvent-induced shifts : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO deshields the NH proton.
- Dynamic effects : Variable-temperature NMR (VT-NMR) can resolve conformational changes in the cyclohexyl group.
- 2D NMR (COSY, NOESY) : Confirm connectivity between the cyclohexyl and aromatic protons to rule out structural isomers .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for validating the purity of this compound batches synthesized via different routes?
- Principal Component Analysis (PCA) : Compare HPLC/GC-MS chromatograms to identify batch-to-batch variability.
- t-Tests/ANOVA : Assess significance of yield differences between catalytic systems (e.g., Pd vs. Cu).
- Limit tests : Use ICP-MS to quantify residual metal catalysts (e.g., Pd < 10 ppm) .
Q. How can researchers reconcile conflicting literature reports on the catalytic activity of this compound in C–N bond formation?
- Meta-analysis : Compare reaction conditions (e.g., solvent, base, temperature) across studies.
- Mechanistic studies : Use kinetic isotope effects (KIE) or Hammett plots to elucidate rate-determining steps.
- Collaborative verification : Reproduce key experiments in independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
